3-(bromomethyl)-N-ethylbenzamide
CAS No.:
Cat. No.: VC18229281
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO |
|---|---|
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | 3-(bromomethyl)-N-ethylbenzamide |
| Standard InChI | InChI=1S/C10H12BrNO/c1-2-12-10(13)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3,(H,12,13) |
| Standard InChI Key | QSPAYEBCVUVAJP-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=CC=CC(=C1)CBr |
Introduction
Chemical and Physical Properties
3-(Bromomethyl)-N-ethylbenzamide is a white to off-white crystalline solid with a molecular weight of 242.11 g/mol. Its IUPAC name, 3-(bromomethyl)-N-ethylbenzamide, reflects the substitution pattern on the benzamide backbone. Key physicochemical properties include:
Synthesis and Manufacturing
The synthesis of 3-(bromomethyl)-N-ethylbenzamide typically involves a multi-step process starting from benzamide derivatives. A generalized protocol includes:
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Introduction of the Bromomethyl Group:
Bromination of a methyl-substituted benzamide precursor using brominating agents such as N-bromosuccinimide (NBS) under radical initiation conditions. For example, benzoyl peroxide may serve as an initiator in solvents like n-heptane or carbon tetrachloride . -
N-Ethylation:
Alkylation of the amide nitrogen with ethylating agents (e.g., ethyl iodide) in the presence of a base to yield the N-ethyl substituent.
Table 2: Representative Synthesis Conditions
| Parameter | Detail |
|---|---|
| Substrate | 3-methyl-N-ethylbenzamide |
| Brominating Agent | N-bromosuccinimide (NBS) |
| Initiator | Benzoyl peroxide |
| Solvent | n-Heptane or analogous alkanes |
| Reaction Temperature | Reflux conditions (≈100–120°C) |
| Yield | Not explicitly reported |
The use of linear alkanes (e.g., n-heptane) as solvents has been emphasized in related bromination reactions to replace environmentally harmful solvents like carbon tetrachloride . Post-reaction workup typically involves cooling, filtration, and purification via recrystallization or column chromatography.
Applications in Pharmaceutical and Agrochemical Research
The bromine atom in 3-(bromomethyl)-N-ethylbenzamide serves as a critical reactive site for further functionalization. Key applications include:
-
Nucleophilic Substitution Reactions:
The bromomethyl group undergoes substitution with amines, thiols, or alkoxides to generate derivatives with enhanced biological activity. For instance, coupling with heterocyclic amines could yield potential kinase inhibitors. -
Cross-Coupling Reactions:
Participation in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amino groups, respectively, expanding molecular diversity for drug discovery. -
Agrochemical Intermediates:
Functionalization to produce herbicides or pesticides with tailored selectivity and potency.
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